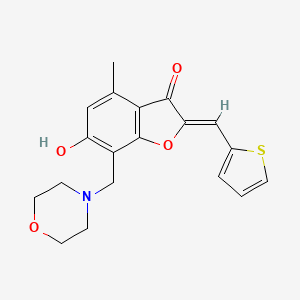

(Z)-6-hydroxy-4-methyl-7-(morpholinomethyl)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one

Description

This compound belongs to the benzofuran-3(2H)-one family, characterized by a bicyclic benzofuran core substituted with hydroxyl, methyl, morpholinomethyl, and thiophen-2-ylmethylene groups. The (Z)-configuration at the exocyclic double bond (C2 position) and the presence of a morpholine moiety at C7 distinguish it from related derivatives.

Properties

IUPAC Name |

(2Z)-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-2-(thiophen-2-ylmethylidene)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4S/c1-12-9-15(21)14(11-20-4-6-23-7-5-20)19-17(12)18(22)16(24-19)10-13-3-2-8-25-13/h2-3,8-10,21H,4-7,11H2,1H3/b16-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRHLAPHORVRYLD-YBEGLDIGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=CS3)O2)CN4CCOCC4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC=CS3)/O2)CN4CCOCC4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-6-hydroxy-4-methyl-7-(morpholinomethyl)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Aldol Condensation : To form the allylidene moiety.

- Nucleophilic Substitution : To introduce the morpholinomethyl group.

- Hydroxylation : To add the hydroxy group at the desired position.

These synthetic routes allow for the introduction of various functional groups, enhancing the compound's biological activity potential.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. In vitro assessments indicate significant inhibition of cancer cell lines, particularly non-small cell lung carcinoma (NSCLC) A549 and NCI-H23, with IC50 values ranging from 1.48 µM to 68.9 µM .

Table 1: Anticancer Activity of Benzofuran Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4b | A549 | 1.48 |

| 15a | NCI-H23 | 18.89 |

| 16a | NCI-H23 | 1.5 |

The mechanism of action involves apoptosis induction and cell cycle arrest, particularly affecting the G0-G1 and S phases while promoting G2/M phase accumulation .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. Studies have shown that benzofuran derivatives can inhibit inflammatory pathways, making them potential candidates for treating conditions associated with chronic inflammation. This is particularly relevant given the role of inflammation in various diseases such as cancer and autoimmune disorders .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. This includes:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.

- Receptor Modulation : It can bind to receptors that regulate angiogenesis, thereby affecting tumor growth dynamics.

Research indicates that these interactions lead to alterations in signal transduction pathways, ultimately resulting in reduced cell viability and increased apoptosis in cancerous cells .

Case Studies

A notable study investigated a series of benzofuran derivatives for their anticancer effects against NSCLC cell lines. The findings revealed that certain substitutions on the benzofuran core significantly enhanced cytotoxicity. For instance, compounds bearing methoxy groups displayed enhanced activity comparable to established chemotherapeutics like staurosporine .

Another study focused on the anti-inflammatory effects of similar compounds, demonstrating their ability to reduce paw edema in animal models when tested against standard anti-inflammatory drugs .

Comparison with Similar Compounds

Structural Analogues of Benzofuran-3(2H)-one Derivatives

The following table summarizes key structural analogs and their distinguishing features:

Key Research Findings

Bioactivity and Solubility

- Morpholinomethyl vs. Piperazinylmethyl: The morpholine group in the target compound may confer better water solubility compared to the 4-methylpiperazinylmethyl analog due to reduced basicity and lower pKa .

- Thiophene vs. Fluorobenzylidene : Thiophen-2-ylmethylene (target compound) enhances π-π stacking interactions in biological targets, whereas 2-fluorobenzylidene () may improve metabolic stability via fluorine’s electronegativity .

- Methoxybenzylidene vs. Thiophen-2-ylmethylene : Methoxy-substituted analogs () exhibit lower bioavailability scores (e.g., 0.55–0.56) compared to thiophene-containing derivatives, which are hypothesized to have higher scores due to improved solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.